

Ethyl 6-chloropyrazine-2-carboxylate CAS number and molecular structure

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Compound of Interest

Compound Name: Ethyl 6-chloropyrazine-2-carboxylate

Cat. No.: B180790

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In-Depth Technical Guide: Ethyl 6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 6-chloropyrazine-2-carboxylate**, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway, and relevant analytical methodologies.

Core Compound Data

Ethyl 6-chloropyrazine-2-carboxylate is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The presence of a chlorine atom and an ethyl ester group on the pyrazine ring makes this compound a versatile intermediate for further chemical modifications, enabling the synthesis of a diverse range of potential therapeutic agents.

Physicochemical Properties

A summary of the key quantitative data for **Ethyl 6-chloropyrazine-2-carboxylate** is presented in Table 1. This information is crucial for its application in chemical synthesis and for the characterization of its derivatives.

Property	Value	Reference
CAS Number	161611-46-7	[1]
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	[1]
Molecular Weight	186.60 g/mol	
Canonical SMILES	CCOC(=O)c1cncc(Cl)n1	Inferred from related structures

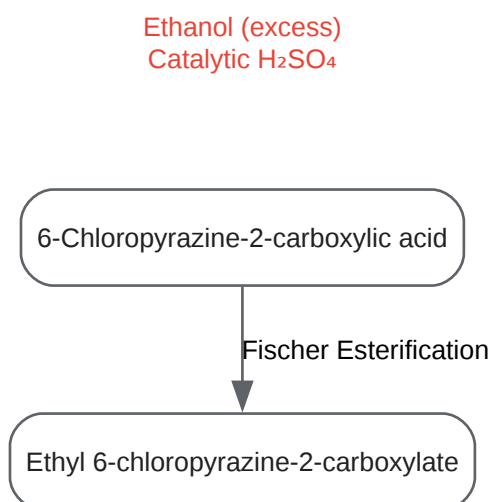
Molecular Structure

The molecular structure of **Ethyl 6-chloropyrazine-2-carboxylate** is depicted below. The pyrazine ring is substituted at position 2 with an ethyl carboxylate group and at position 6 with a chlorine atom.

Molecular structure of **Ethyl 6-chloropyrazine-2-carboxylate**.

Synthesis Pathway

A proposed synthetic route to **Ethyl 6-chloropyrazine-2-carboxylate** involves the esterification of its corresponding carboxylic acid precursor, 6-chloropyrazine-2-carboxylic acid. This transformation can be achieved via Fischer esterification.



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Proposed synthesis of **Ethyl 6-chloropyrazine-2-carboxylate**.

Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the synthesis of **Ethyl 6-chloropyrazine-2-carboxylate** based on the well-established Fischer esterification method.^[2]
^[3]

Materials:

- 6-Chloropyrazine-2-carboxylic acid
- Anhydrous ethanol (large excess)
- Concentrated sulfuric acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- To a round-bottom flask equipped with a reflux condenser, add 6-chloropyrazine-2-carboxylic acid and a large excess of anhydrous ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess ethanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **Ethyl 6-chloropyrazine-2-carboxylate** can be purified by column chromatography on silica gel.

Analytical Methodologies

The characterization and purity assessment of **Ethyl 6-chloropyrazine-2-carboxylate** would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for confirming the molecular structure.

- ^1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the pyrazine ring, a quartet for the methylene protons ($-\text{CH}_2-$) of the ethyl group, and a triplet for the methyl protons ($-\text{CH}_3$) of the ethyl group. The chemical shifts of the pyrazine protons will be influenced by the electron-withdrawing effects of the chloro and ester substituents.
- ^{13}C NMR: The spectrum should reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the carbons of the ethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.

- Gas Chromatography (GC): A suitable GC method would be developed to separate **Ethyl 6-chloropyrazine-2-carboxylate** from any starting materials, byproducts, or impurities. The retention time under specific chromatographic conditions serves as a characteristic identifier.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For **Ethyl 6-chloropyrazine-2-carboxylate**,

characteristic isotopic peaks for the chlorine atom (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments.

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